Cas no 179873-51-9 (N-methoxy-N-methylquinoline-6-carboxamide)

N-Methoxy-N-methylquinoline-6-carboxamide is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of pharmaceuticals and agrochemicals. Its quinoline scaffold and functionalized carboxamide group make it a useful building block for constructing complex heterocyclic compounds. The N-methoxy-N-methyl moiety enhances reactivity in coupling reactions, facilitating efficient derivatization. This compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its structural features enable applications in medicinal chemistry, including the development of kinase inhibitors and antimicrobial agents. High purity grades are available to meet rigorous research and industrial requirements.
N-methoxy-N-methylquinoline-6-carboxamide structure
179873-51-9 structure
Product Name:N-methoxy-N-methylquinoline-6-carboxamide
CAS No:179873-51-9
MF:C12H12N2O2
MW:216.235882759094
CID:1370280
PubChem ID:55211172
Update Time:2025-08-05

N-methoxy-N-methylquinoline-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-Quinolinecarboxamide, N-methoxy-N-methyl-
    • N-methoxy-N-methylquinoline-6-carboxamide
    • SCHEMBL361516
    • QWFSFNKADLAQGG-UHFFFAOYSA-N
    • SB69944
    • AKOS006226699
    • quinoline-6-carboxylic acid methoxy-methyl-amide
    • F1903-0183
    • 179873-51-9
    • DB-335378
    • MDL: MFCD16036614
    • Inchi: 1S/C12H12N2O2/c1-14(16-2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3
    • InChI Key: QWFSFNKADLAQGG-UHFFFAOYSA-N
    • SMILES: O(C)N(C)C(C1C=CC2C(=CC=CN=2)C=1)=O

Computed Properties

  • Exact Mass: 216.08996
  • Monoisotopic Mass: 216.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 42.4A^2

Experimental Properties

  • PSA: 42.43

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Additional information on N-methoxy-N-methylquinoline-6-carboxamide

Introduction to N-methoxy-N-methylquinoline-6-carboxamide (CAS No. 179873-51-9)

N-methoxy-N-methylquinoline-6-carboxamide, identified by its CAS number 179873-51-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a quinoline core structure modified with methoxy and methylamino functional groups, has garnered attention for its potential applications in drug discovery and therapeutic development.

The quinoline scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The introduction of the N-methoxy-N-methylquinoline-6-carboxamide moiety into this framework suggests a compound that may exhibit enhanced binding affinity and metabolic stability, making it a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel quinoline-based compounds with improved pharmacokinetic profiles. The structural modification of quinoline derivatives aims to optimize their solubility, bioavailability, and target specificity. The presence of the methoxy group at the nitrogen position and the carboxamide functionality at the 6-position of the quinoline ring suggests that this compound may interact with biological targets in a unique manner compared to other quinoline derivatives.

One of the most compelling aspects of N-methoxy-N-methylquinoline-6-carboxamide is its potential role in addressing unmet medical needs. Current research indicates that this compound may have therapeutic applications in oncology, particularly in the treatment of solid tumors and hematological malignancies. Preclinical studies have shown that quinoline derivatives can inhibit key signaling pathways involved in cancer cell proliferation and survival. The specific modifications in N-methoxy-N-methylquinoline-6-carboxamide are expected to enhance its ability to modulate these pathways effectively.

The carboxamide group in the molecule is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets. This feature is crucial for designing molecules with high affinity and selectivity. Additionally, the methoxy group can influence the electronic properties of the quinoline ring, potentially altering its binding mode to proteins and enzymes. These structural features make N-methoxy-N-methylquinoline-6-carboxamide a versatile scaffold for drug discovery.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds like N-methoxy-N-methylquinoline-6-carboxamide with greater accuracy. Molecular docking studies have been instrumental in identifying potential binding sites on target proteins and predicting interaction affinities. These computational approaches have complemented experimental efforts by providing insights into the structural requirements for optimal binding.

In addition to its potential applications in oncology, N-methoxy-N-methylquinoline-6-carboxamide may also have implications in other therapeutic areas. For instance, its structural similarity to known antimicrobial agents suggests that it could be explored as a candidate for developing new treatments against resistant bacterial strains. The quinoline core is known to disrupt bacterial cell wall synthesis and DNA replication, making it an attractive target for antimicrobial drug development.

The synthesis of N-methoxy-N-methylquinoline-6-carboxamide presents unique challenges due to the complexity of its structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have enabled researchers to obtain high-purity samples suitable for biological testing.

The pharmacological profile of N-methoxy-N-methylquinoline-6-carboxamide is still under investigation, but preliminary data suggest that it may exhibit significant therapeutic potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings are particularly encouraging given the growing demand for novel chemotherapeutic agents that can overcome drug resistance.

Furthermore, N-methoxy-N-methylquinoline-6-carboxamide has shown promise in preclinical models as a potential treatment for neurodegenerative diseases. Quinoline derivatives have been implicated in modulating neurotransmitter systems, which could be beneficial for conditions such as Alzheimer's disease and Parkinson's disease. While more research is needed to fully understand its mechanisms of action, these preliminary findings highlight its broad therapeutic potential.

The development of N-methoxy-N-methylquinoline-6-carboxamide also underscores the importance of interdisciplinary collaboration in drug discovery. By integrating knowledge from organic chemistry, biochemistry, pharmacology, and computational biology, researchers can accelerate the process of identifying and optimizing novel therapeutic agents. This collaborative approach is essential for addressing complex diseases and improving patient outcomes.

In conclusion, N-methoxy-N-methylquinoline-6-carboxamide (CAS No. 179873-51-9) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it a promising candidate for further investigation, and ongoing research continues to uncover new insights into its biological activity and mechanisms of action. As our understanding of this compound grows, so too does our optimism for its future contributions to medicine.

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